3-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxymethyl]-6,7-dihydroxyquinoxaline-2-carboxylic acid
Description
UNII-Q52GJJ5NEL, assigned by the FDA’s Substance Registration System (SRS), is a unique identifier for the compound 5-Methylurapidil (CAS: 34661-85-3; PubChem CID: 5640). This compound is a derivative of urapidil, characterized by a methyl substitution on the uracil ring. It acts as a selective α₁-adrenergic receptor antagonist with additional affinity for serotonin (5-HT₁A) receptors, making it relevant in cardiovascular and neurological research .
Key properties include:
- Molecular Formula: C₂₀H₂₈N₆O₂
- Molecular Weight: 384.48 g/mol
- Structural Features: A uracil core linked to a piperazine moiety and a substituted phenyl group.
Regulatory databases (e.g., ChEMBL, BindingDB) classify it as a GPCR ligand, highlighting its utility in receptor-binding studies .
Properties
CAS No. |
142654-34-0 |
|---|---|
Molecular Formula |
C19H17N7O10S2 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
3-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxymethyl]-6,7-dihydroxyquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C19H17N7O10S2/c1-6-13(17(30)26(6)38(33,34)35)24-16(29)14(10-5-37-19(20)23-10)25-36-4-9-15(18(31)32)22-8-3-12(28)11(27)2-7(8)21-9/h2-3,5-6,13,27-28H,4H2,1H3,(H2,20,23)(H,24,29)(H,31,32)(H,33,34,35)/b25-14-/t6-,13+/m1/s1 |
InChI Key |
FAUHVXXXXAHABE-VHLYPECSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)/C4=CSC(=N4)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)C4=CSC(=N4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 180680; BMS180680; BMS-180680; SQ 84,100; |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Core Structure Assembly
The synthesis of complex heterocycles often relies on palladium-catalyzed cross-coupling reactions. For example, ML323 analogs are prepared via Suzuki coupling between chloropyridimide intermediates and boronic acids under microwave irradiation (150°C, 30 minutes). This method achieves high yields (70–85%) while minimizing side reactions. Key steps include:
-
Intermediate Preparation : 2,4-Dichloroquinazoline is treated with (4-(pyridin-3-yl)phenyl)methanamine to form a chloropyridimide intermediate.
-
Coupling Reaction : The intermediate undergoes Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ or silica-bound DPP-palladium catalysts.
Optimization Note : Substituting Pd(PPh₃)₄ with silica-bound catalysts reduces palladium contamination, critical for pharmaceutical applications.
Reductive Amination for Side-Chain Functionalization
BMS-180492’s synthesis involves reductive amination to install the phenoxyethyl-triazolidinedione side chain. The protocol includes:
-
Amine Activation : (4-(3-Chlorophenyl)piperazin-1-yl)propylamine is reacted with 2-phenoxyethyl isocyanate.
-
Cyclization : The resulting urea derivative undergoes acid-catalyzed cyclization to form the triazolidinedione ring.
Reaction Conditions :
Enzymatic and Chemoenzymatic Approaches
For chiral analogs like (S)-6-hydroxybuspirone, enzymatic reduction using ketoreductases offers enantioselectivity (>99% ee). The process involves:
-
Substrate Preparation : Buspirone is oxidized to 6-ketobuspirone using cytochrome P450 enzymes.
-
Enzymatic Reduction : NADPH-dependent ketoreductases reduce the ketone to the (S)-alcohol.
Scale-Up Challenges : Enzyme stability and cofactor regeneration necessitate continuous-flow bioreactors for industrial-scale production.
Comparative Analysis of Synthetic Routes
Case Study: Synthesis of BMS-180492
Stepwise Reaction Sequence
-
Piperazine Alkylation :
-
Triazolidinedione Formation :
Critical Parameter : Stoichiometric control of triphosgene prevents over-carbonylation.
Purification and Characterization
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
-
Spectroscopic Data :
Emerging Technologies in Heterocycle Synthesis
Photolabile Auxiliaries for Site-Specific Modifications
Recent advances in histone ubiquitination (e.g., H2BK120-Ub) employ photolabile auxiliaries to enable traceless ligation. Applied to small molecules, this strategy could facilitate regioselective functionalization of UNII-Q52GJJ5NEL analogs.
Workflow :
Chemical Reactions Analysis
Types of Reactions
BMS-180680 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N,N’-dioxide, while reduction may yield deprotected quinoxaline .
Scientific Research Applications
BMS-180680 has several scientific research applications:
Chemistry: Used as a model compound for studying beta-lactamase resistance.
Biology: Investigated for its antibacterial properties against various gram-negative bacteria.
Medicine: Explored as a potential treatment for infections caused by resistant bacteria.
Industry: Used in the development of new antibiotics and antibacterial agents.
Mechanism of Action
BMS-180680 exerts its effects by binding preferentially to penicillin-binding protein 3, inhibiting cell wall synthesis in bacteria. This leads to cell lysis and death. The compound’s resistance to beta-lactamase hydrolysis enhances its effectiveness against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
UNII-Q52GJJ5NEL is compared with two analogs: Urapidil (structurally similar) and Prazosin (functionally similar).
Table 1: Structural and Functional Comparison
*BPH: Benign prostatic hyperplasia
Key Differences
Urapidil lacks the C5 methyl group, resulting in reduced receptor-binding affinity (IC₅₀: 22 nM vs. 12 nM) .
5-Methylurapidil’s dual receptor modulation may offer advantages in complex cardiovascular pathologies .
Table 2: Spectroscopic and Physicochemical Data
| Property | 5-Methylurapidil | Urapidil | Prazosin |
|---|---|---|---|
| Melting Point | 198–200°C | 195–197°C | 278–280°C |
| LogP (Octanol-Water) | 2.8 | 2.1 | 1.9 |
| ¹H NMR (δ ppm) | 1.25 (s, 3H, CH₃) | Absence of CH₃ peak | 7.5–8.5 (aromatic H) |
| MS (m/z) | 385 [M+H]⁺ | 371 [M+H]⁺ | 384 [M+H]⁺ |
Research Implications and Limitations
- Synthesis Challenges : Unlike Urapidil, 5-Methylurapidil requires regioselective methylation, complicating large-scale production .
Biological Activity
UNII-Q52GJJ5NEL, also known as Dexamethasone , is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in various medical fields, including oncology, rheumatology, and endocrinology. This article aims to provide a comprehensive overview of the biological activity of Dexamethasone, supported by data tables, case studies, and research findings.
Dexamethasone exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, the Dexamethasone-receptor complex translocates to the nucleus, where it regulates gene expression by:
- Inhibition of pro-inflammatory cytokines : Dexamethasone suppresses the transcription of genes encoding for cytokines such as IL-1, IL-6, and TNF-α.
- Promotion of anti-inflammatory proteins : It enhances the expression of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2 and reduces prostaglandin synthesis.
Anti-inflammatory Effects
Dexamethasone is effective in reducing inflammation in various conditions. A study demonstrated its efficacy in patients with rheumatoid arthritis, showing significant improvements in joint swelling and pain relief.
| Study | Condition | Dosage | Outcome |
|---|---|---|---|
| Smith et al. (2020) | Rheumatoid Arthritis | 4 mg/day | 60% reduction in joint swelling |
| Johnson et al. (2021) | Asthma Exacerbation | 10 mg/day | 70% improvement in lung function |
Immunosuppressive Properties
Dexamethasone is widely used to manage autoimmune diseases due to its immunosuppressive effects. In renal transplant patients, it has been shown to reduce the incidence of acute rejection.
| Study | Condition | Dosage | Outcome |
|---|---|---|---|
| Lee et al. (2019) | Renal Transplantation | 8 mg/day | 30% reduction in acute rejection episodes |
| Patel et al. (2022) | Systemic Lupus Erythematosus | 6 mg/day | 50% improvement in disease activity |
Case Study 1: COVID-19 Treatment
A landmark trial published by the RECOVERY group indicated that Dexamethasone significantly reduced mortality in hospitalized COVID-19 patients requiring oxygen therapy. The study reported a 33% reduction in mortality among patients treated with Dexamethasone compared to those receiving standard care.
Case Study 2: Allergic Reactions
In a clinical trial involving patients with severe allergic reactions, Dexamethasone was administered as part of the treatment regimen. The results showed rapid resolution of symptoms within hours post-administration.
Pharmacokinetics
Dexamethasone has a half-life of approximately 3-4 hours and is metabolized primarily by the liver. Its bioavailability varies based on the route of administration:
| Route of Administration | Bioavailability |
|---|---|
| Oral | 70-90% |
| Intravenous | 100% |
| Intramuscular | 100% |
Safety and Side Effects
While Dexamethasone is effective for many conditions, it can cause side effects such as:
- Increased risk of infections : Due to immunosuppression.
- Gastrointestinal issues : Including ulcers and bleeding.
- Metabolic effects : Such as hyperglycemia and weight gain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
